Cas no 21144-93-4 (1,2,3,4-Tetrahydro-9H-carbazol-9-ylacetic acid)

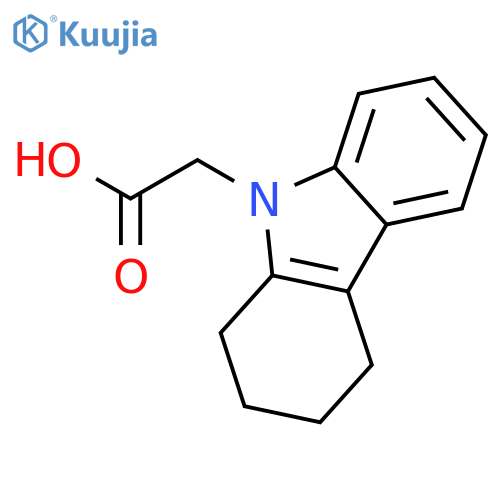

21144-93-4 structure

商品名:1,2,3,4-Tetrahydro-9H-carbazol-9-ylacetic acid

CAS番号:21144-93-4

MF:C14H15NO2

メガワット:229.274403810501

MDL:MFCD00691794

CID:1094021

PubChem ID:1089490

1,2,3,4-Tetrahydro-9H-carbazol-9-ylacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid

- (1,2,3,4-Tetrahydro-carbazol-9-yl)-acetic acid

- 2-(1,2,3,4-tetrahydrocarbazol-9-yl)acetic acid

- 21144-93-4

- 2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)aceticacid

- 2-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)acetic acid

- CS-0324009

- Enamine_002741

- SCHEMBL4037511

- STK895061

- AKOS000301698

- LS-07421

- 1,2,3,4-tetrahydro-9H-carbazol-9-ylacetic acid

- SR-01000325015

- 2-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid

- MLS000054277

- 9H-carbazole-9-acetic acid, 1,2,3,4-tetrahydro-

- SMR000066207

- SR-01000325015-1

- HMS1401M13

- 1,2,3,4-tetrahydrocarbazol-9-ylacetic acid

- Oprea1_429205

- IDI1_007088

- Z56827208

- CHEMBL1378020

- ALBB-023543

- (1,2,3,4-Tetrahydro-carbazol-9-yl)acetic acid

- 1,2,3,4-Tetrahydro-9H-carbazol-9-ylacetic acid

-

- MDL: MFCD00691794

- インチ: InChI=1S/C14H15NO2/c16-14(17)9-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1,3,5,7H,2,4,6,8-9H2,(H,16,17)

- InChIKey: NDLUYNBMLNNIRV-UHFFFAOYSA-N

- ほほえんだ: C1CCC2=C(C1)C3=CC=CC=C3N2CC(=O)O

計算された属性

- せいみつぶんしりょう: 229.110278721g/mol

- どういたいしつりょう: 229.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 305

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

1,2,3,4-Tetrahydro-9H-carbazol-9-ylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T222680-250mg |

1,2,3,4-Tetrahydro-9H-carbazol-9-ylacetic acid |

21144-93-4 | 250mg |

$ 185.00 | 2022-06-02 | ||

| TRC | T222680-500mg |

1,2,3,4-Tetrahydro-9H-carbazol-9-ylacetic acid |

21144-93-4 | 500mg |

$ 300.00 | 2022-06-02 | ||

| Ambeed | A692664-5g |

2-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)acetic acid |

21144-93-4 | 95+% | 5g |

$994.0 | 2024-04-21 | |

| A2B Chem LLC | AI44845-1g |

2-(3,4-Dihydro-1h-carbazol-9(2h)-yl)acetic acid |

21144-93-4 | >95% | 1g |

$439.00 | 2024-04-20 | |

| TRC | T222680-1000mg |

1,2,3,4-Tetrahydro-9H-carbazol-9-ylacetic acid |

21144-93-4 | 1g |

$ 480.00 | 2022-06-02 | ||

| Chemenu | CM192014-5g |

(1,2,3,4-Tetrahydro-carbazol-9-yl)-acetic acid |

21144-93-4 | 95% | 5g |

$*** | 2023-03-29 | |

| Fluorochem | 055077-1g |

1,2,3,4-Tetrahydro-carbazol-9-yl)-acetic acid |

21144-93-4 | 95% | 1g |

£205.00 | 2022-03-01 | |

| A2B Chem LLC | AI44845-500mg |

2-(3,4-Dihydro-1h-carbazol-9(2h)-yl)acetic acid |

21144-93-4 | >95% | 500mg |

$412.00 | 2024-04-20 |

1,2,3,4-Tetrahydro-9H-carbazol-9-ylacetic acid 関連文献

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

21144-93-4 (1,2,3,4-Tetrahydro-9H-carbazol-9-ylacetic acid) 関連製品

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:21144-93-4)1,2,3,4-Tetrahydro-9H-carbazol-9-ylacetic acid

清らかである:99%

はかる:5g

価格 ($):895.0